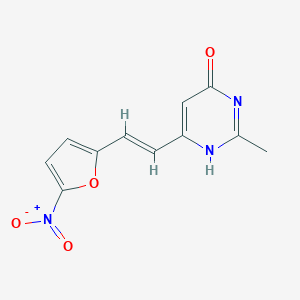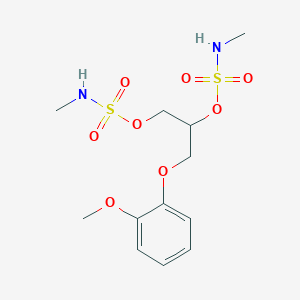
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, also known as MSMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MSMA is a derivative of sulfamic acid, and its chemical structure is characterized by the presence of a methoxyphenyl group, a methylamino group, and a sulfonate ester group.
Mécanisme D'action
The mechanism of action of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of sulfonate esters. Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester may also act as a prodrug, releasing active metabolites that have specific biological activities.
Effets Biochimiques Et Physiologiques
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester can inhibit the growth of cancer cells, and may have potential as an anticancer agent. Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester in lab experiments is its high reactivity and selectivity towards sulfonate esters. This makes it a valuable reagent for the synthesis of a wide range of organic compounds. However, Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester is also a highly reactive and potentially hazardous chemical, and must be handled with care to avoid exposure to skin and eyes.
Orientations Futures
There are many potential directions for future research on Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester. One area of interest is the development of new synthetic methods for Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, with improved yields and purity. Another area of research is the identification of new biological activities for Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, which may have potential applications in drug discovery and development. Finally, there is a need for further studies on the toxicity and environmental impact of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, to ensure that its use in scientific research is safe and sustainable.
Méthodes De Synthèse
The synthesis of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester involves the reaction of 3-(2-methoxyphenoxy)-1,2-epoxypropane with methylamine and sulfamic acid. The resulting product is then treated with sulfur trioxide to yield Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester. The synthesis of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester is a multi-step process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is the use of Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester as a reagent for the synthesis of sulfonate esters. Sulfonate esters are important intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Propriétés
Numéro CAS |
128660-36-6 |
|---|---|
Nom du produit |
Methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester |
Formule moléculaire |
C12H20N2O8S2 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate |
InChI |
InChI=1S/C12H20N2O8S2/c1-13-23(15,16)21-9-10(22-24(17,18)14-2)8-20-12-7-5-4-6-11(12)19-3/h4-7,10,13-14H,8-9H2,1-3H3 |
Clé InChI |
NXLZJIXQFXZCTK-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)OCC(COC1=CC=CC=C1OC)OS(=O)(=O)NC |
SMILES canonique |
CNS(=O)(=O)OCC(COC1=CC=CC=C1OC)OS(=O)(=O)NC |
Synonymes |
methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester methylsulfamic acid, 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, (R)-isomer methylsulfamic acid, 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, (S)-isomer MSMSOP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



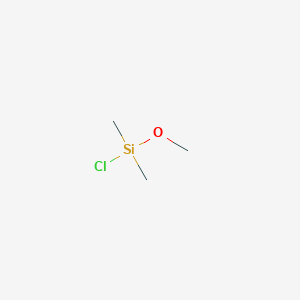
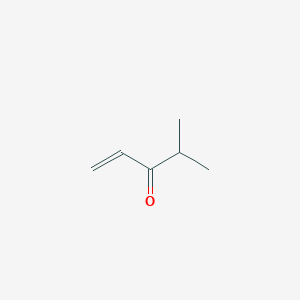

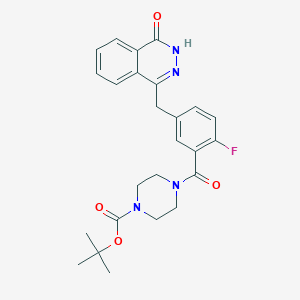
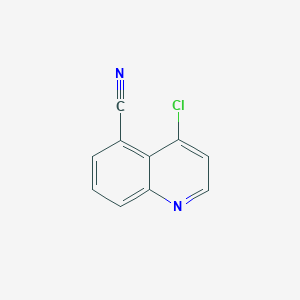
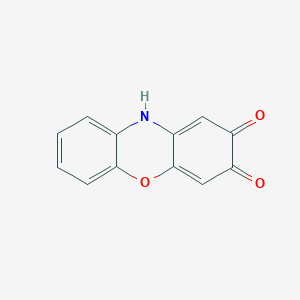

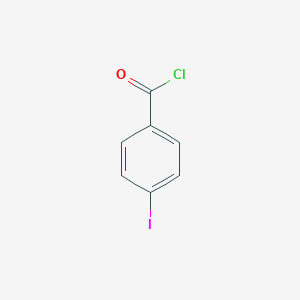

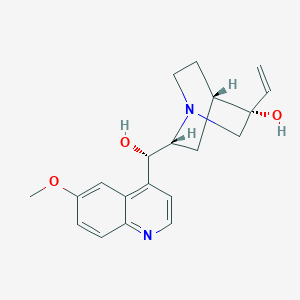
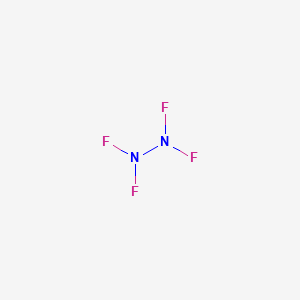
![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)
